molecular formula CH3CH2(C6H4)CH2CH3<br>C10H14<br>C10H14 B043095 1,2-Diethylbenzene CAS No. 135-01-3

1,2-Diethylbenzene

Cat. No.: B043095
CAS No.: 135-01-3
M. Wt: 134.22 g/mol
InChI Key: KVNYFPKFSJIPBJ-UHFFFAOYSA-N
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Safety and Hazards

1,2-Diethylbenzene may be fatal if swallowed and enters airways, is toxic to aquatic life with long-lasting effects, is a flammable liquid and vapour, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethylbenzene can be synthesized through the alkylation of benzene with ethylene. This process involves two main steps:

Industrial Production Methods

In industrial settings, this compound is often produced as a side product during the large-scale production of ethylbenzene, which is a precursor to styrene . The process involves the alkylation of benzene with ethylene, and the diethylbenzene isomers are separated and purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethylbenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding diacids or other oxidation products.

    Reduction: Reduction reactions can convert it to simpler hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products

    Oxidation: Diethylbenzene can be oxidized to form diethylbenzoic acid.

    Reduction: Reduction can yield ethylbenzene or other simpler hydrocarbons.

    Substitution: Various substituted diethylbenzenes can be formed depending on the substituents introduced.

Comparison with Similar Compounds

1,2-Diethylbenzene is one of the three isomers of diethylbenzene. The other isomers are:

Uniqueness

This compound is unique in its structural arrangement, which affects its physical and chemical properties. The ortho arrangement of the ethyl groups leads to different reactivity and selectivity compared to the meta and para isomers. For example, the ortho isomer may have different boiling points, solubility, and reactivity in substitution reactions compared to the other isomers .

Properties

IUPAC Name

1,2-diethylbenzene
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InChI

InChI=1S/C10H14/c1-3-9-7-5-6-8-10(9)4-2/h5-8H,3-4H2,1-2H3
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InChI Key

KVNYFPKFSJIPBJ-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1CC
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Molecular Formula

C10H14
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DSSTOX Substance ID

DTXSID6052742
Record name o-Diethylbenzene
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Molecular Weight

134.22 g/mol
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Physical Description

Liquid, Colorless liquid; [CHEMINFO]
Record name Benzene, diethyl-
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Boiling Point

184 °C
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Flash Point

57 °C, 135 °F (57 °C) (Closed cup)
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Solubility

Miscible in ethanol, ethyl ether, and acetone, Soluble in alcohol, benzene, carbon tetrachloride, ether. /Diethylbenzene/, In water, 71.1 mg/l @ 25 °C.
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Density

0.8800 @ 20 °C/4 °C
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Vapor Pressure

1.05 [mmHg], 1.05 mm Hg @ 25 °C
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Impurities

ETHYL-, TRIETHYL-, AND HIGHER POLYETHYLBENZENES ARE IMPURITIES OF FRIEDEL-CRAFTS ALKYLATION PROCESS, IMPURITIES OF PRODUCTION ARE PROPYL- AND BUTYL-BENZENES.
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Color/Form

Colorless

CAS No.

135-01-3, 25340-17-4
Record name 1,2-Diethylbenzene
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Melting Point

-31.2 °C
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Synthesis routes and methods

Procedure details

Argon gas is then flowed over the coked zeolite catalyst, and a reaction mixture of ethylbenzene and ethanol is injected into the reaction chamber to produce diethylbenzene, which is then removed from within the reaction chamber. The reaction temperature is preferably between approximately 250° C. and approximately 400° C. at a gas pressure between approximately 1.0 atmospheres and approximately 5.0 atmospheres. The ethylbenzene and ethanol are preferably provided in a molar ratio of between 1 to 1 and 1 to 6.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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